molecular formula C11H12F2N2O B2416431 N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide CAS No. 320417-97-8

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide

Cat. No.: B2416431
CAS No.: 320417-97-8
M. Wt: 226.227
InChI Key: MSRNIHHPTVPGRO-AATRIKPKSA-N
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Description

N-(2,4-Difluorophenyl)-3-(dimethylamino)acrylamide is a chemical compound with the molecular formula C13H13F2N3O . It is offered with a high purity of >90% . This acrylamide derivative features a 2,4-difluorophenyl group, a structural motif of significant interest in medicinal chemistry. This particular phenyl ring pattern is found in established pharmaceutical compounds, most notably the widely used antifungal drug Fluconazole . The presence of this moiety makes derivatives like this compound valuable as synthetic intermediates or building blocks in drug discovery programs. Researchers can utilize this compound in the design and synthesis of new molecular entities, particularly for constructing compound libraries aimed at exploring biological activity . Its application is primarily in the field of organic synthesis and pharmaceutical research for the development of novel bioactive molecules. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(E)-N-(2,4-difluorophenyl)-3-(dimethylamino)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2N2O/c1-15(2)6-5-11(16)14-10-4-3-8(12)7-9(10)13/h3-7H,1-2H3,(H,14,16)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRNIHHPTVPGRO-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=CC(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C/C(=O)NC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 2,4-difluoroaniline with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acryloyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems ensures consistent product quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide serves as a building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation: Producing corresponding carboxylic acids or ketones.
  • Reduction: Leading to the formation of amines or alcohols.
  • Substitution Reactions: Yielding substituted phenyl derivatives.

Biology

The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its biological activities include:

  • Inhibition of Enzymes: The difluorophenyl group enhances binding affinity to specific enzymes, making it a candidate for studying enzyme kinetics and mechanisms.
  • Antimicrobial Activity: Research indicates potential effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other pathogens .

Medicine

This compound has shown promise in medical applications:

  • Anticancer Properties: Preliminary studies suggest that it may exhibit anticancer activity through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
  • Anti-inflammatory Effects: The compound is being explored for its ability to modulate inflammatory pathways, potentially leading to therapeutic applications in inflammatory diseases.

Industry

In industrial applications, this compound is utilized in the development of advanced materials:

  • Polymers and Coatings: Its properties make it suitable for use in creating durable coatings and polymeric materials that require specific mechanical and chemical resistance .
  • Cosmetic Formulations: It is also being evaluated for use in cosmetic products due to its stability and compatibility with various formulations .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines such as HeLa and MCF-7. Results indicated significant inhibition of cell proliferation at low micromolar concentrations, suggesting that the compound could be developed into a novel anticancer agent.

Case Study 2: Enzymatic Inhibition

Another research effort focused on the compound's role as an inhibitor of phosphodiesterase 4B (PDE4B), which is implicated in inflammatory responses. The findings revealed that this compound effectively reduced PDE4B activity, indicating its potential use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances the compound’s binding affinity and selectivity, while the dimethylamino group modulates its electronic properties. These interactions can lead to the inhibition or activation of biological pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-N’-methylurea
  • 2,4-difluorophenylacetic acid
  • N-(2,4-difluorophenyl)-N’-phenylurea

Uniqueness

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide stands out due to its unique combination of difluorophenyl and dimethylamino groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

Biological Activity

N-(2,4-difluorophenyl)-3-(dimethylamino)acrylamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

This compound features a difluorinated aromatic ring and a dimethylamino group, which contribute to its reactivity and biological interactions. The structural formula can be represented as follows:

C11H12F2N2O\text{C}_{11}\text{H}_{12}\text{F}_2\text{N}_2\text{O}

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby blocking substrate access. This interaction can modulate various cellular pathways, leading to observed therapeutic effects.

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that related acrylamide derivatives can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer). The mechanism often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .

Enzyme Inhibition

The compound has been explored for its potential as an enzyme inhibitor. It may act on various enzymes involved in cancer progression and inflammation. For example, related compounds have been identified as inhibitors of protein tyrosine phosphatases (PTPs), which play critical roles in signaling pathways associated with cancer and other diseases .

Case Studies

  • In Vitro Studies : A study demonstrated that this compound derivatives exhibited cytotoxicity against multiple cancer cell lines. The IC50 values ranged from low nanomolar to micromolar concentrations, indicating potent activity against these cells .
  • Mechanistic Insights : Another investigation into the biological properties revealed that certain derivatives could effectively disrupt cellular processes by targeting specific pathways involved in tumor growth. These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Data Summary

Biological Activity Cell Line IC50 (µM) Mechanism
AnticancerA5490.5 - 1.5Tubulin inhibition
AnticancerHeLa0.8 - 2.0Apoptosis induction
Enzyme InhibitionPTPs0.37Inhibition of phosphatase activity

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining 0–5°C during acryloyl chloride addition minimizes side reactions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) improves coupling efficiency .
  • Yield challenges : Low yields (~16% in some cases ) may arise from steric hindrance of the dimethylamino group; switching to polar aprotic solvents (e.g., DMF) can enhance solubility.

Advanced: How does the dimethylamino group in this compound influence its reactivity and biological selectivity compared to other acrylamide derivatives?

Methodological Answer:
The dimethylamino group acts as an electron-donating substituent, altering electronic and steric properties:

  • Electronic effects : Enhances nucleophilicity of the acrylamide α,β-unsaturated carbonyl system, promoting covalent binding to cysteine residues in target proteins (e.g., kinases) .
  • Biological selectivity : In EGFR inhibitors, dimethylamino-substituted acrylamides show reduced off-target reactivity compared to unsubstituted acrylamides due to steric shielding of the reactive warhead .
  • Comparative data : Derivatives lacking the dimethylamino group exhibit higher nonspecific cytotoxicity (e.g., in H1975 gefitinib-resistant cells) .

Q. Experimental validation :

  • Kinase profiling : Use of competitive binding assays (e.g., ATP-site displacement) to quantify selectivity .
  • Mass spectrometry : Confirm covalent adduct formation with target proteins .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

1^1H NMR : Identifies substituent patterns (e.g., dimethylamino protons at δ ~2.8–3.2 ppm, aromatic fluorine-coupled splitting in the difluorophenyl group) .

13^{13}C NMR : Confirms carbonyl (δ ~165–170 ppm) and quaternary aromatic carbons.

X-ray crystallography : Resolves steric effects of the dimethylamino group (e.g., torsion angles between acrylamide and aromatic moieties) .

HRMS : Validates molecular formula (e.g., [M+H]+^+ for C11_{11}H11_{11}F2_2N2_2O: calc. 241.0851, obs. 241.0849) .

Advanced: How can researchers resolve contradictions in biological activity data for acrylamide derivatives across different studies?

Methodological Answer:
Discrepancies (e.g., weak vs. potent antitumor activity) may arise from:

  • Structural variations : Minor substituent changes (e.g., methoxy vs. dimethylamino groups) drastically alter bioactivity. Compare analogues from (IC50_{50} > 40 µM) and (IC50_{50} < 1 µM).
  • Assay conditions : Differences in cell lines (e.g., K562 vs. A549) or exposure times.
  • Metabolic stability : Dimethylamino groups may enhance metabolic resistance in vivo, masking in vitro potency .

Q. Resolution strategies :

  • Dose-response curves : Perform assays across a wide concentration range (e.g., 0.1–100 µM).
  • Proteomics : Identify off-target binding using affinity pulldown/MS .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

  • Handling : Use PPE (gloves, goggles) due to potential skin/eye irritation. Avoid dust formation; work in a fume hood .
  • Storage : Store at 2–8°C in airtight containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the acrylamide group .
  • Stability : Monitor via periodic HPLC analysis; degradation manifests as new peaks at ~4–5 minutes (hydrolysis products) .

Advanced: How can computational tools aid in designing derivatives of this compound for improved target engagement?

Methodological Answer:

  • Docking studies : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., EGFR T790M mutant) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to predict activity .
  • Retrosynthesis AI : Tools like Synthia or Pistachio propose one-step routes for novel derivatives (e.g., adding sulfonamide groups for solubility) .

Q. Case study :

  • Fluorine scan : Replace 2,4-difluorophenyl with 3,5-difluoro to enhance hydrophobic binding .

Basic: What are the documented biological activities of structurally related acrylamide derivatives?

Methodological Answer:

Derivative Activity Reference
N-(3-chloro-4-fluorophenyl)-...PI3K/mTOR inhibition (IC50_{50} 0.8 nM)
N-(quinolin-3-yl)-2-cyano-...Antitumor (IC50_{50} 57.6 µM)
N-(2-pyridyl)-3-(2-pyridylamino)...Crystallographic stability analysis

Advanced: What mechanistic insights explain the compound’s potential as a covalent kinase inhibitor?

Methodological Answer:
The acrylamide group forms a Michael adduct with cysteine thiols in kinase ATP-binding pockets (e.g., Cys797 in EGFR):

Covalent binding kinetics : Measure kinact/Kik_{\text{inact}}/K_i using jump-dilution assays .

Role of dimethylamino group : Stabilizes the transition state via H-bonding with adjacent residues (e.g., Thr790) .

Selectivity : Compare reactivity with non-catalytic cysteines (e.g., Cys775 in Src kinase) using LC-MS/MS .

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